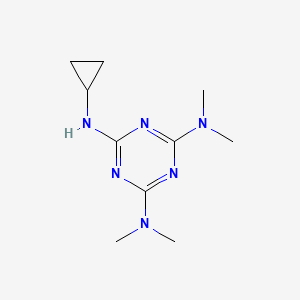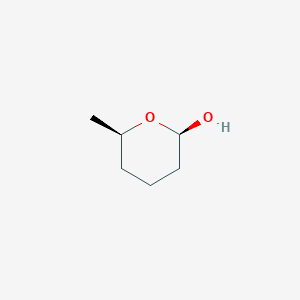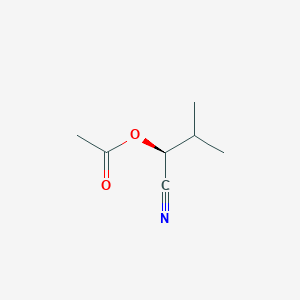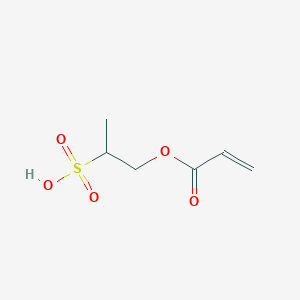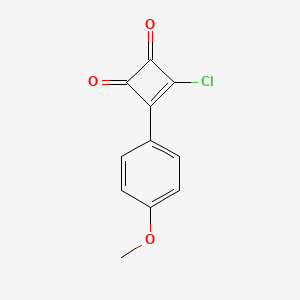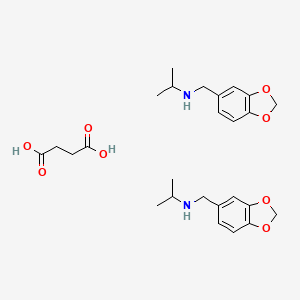![molecular formula C19H23NO5 B14464768 2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate CAS No. 65798-84-7](/img/structure/B14464768.png)
2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group, which is derived from benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate typically involves the esterification of 2,4,6-trimethoxybenzoic acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amine derivatives.
Scientific Research Applications
2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(phenyl)amino]ethyl benzoate
- 2-[Methyl(phenyl)amino]ethyl 4-methoxybenzoate
- 2-[Methyl(phenyl)amino]ethyl 3,4,5-trimethoxybenzoate
Uniqueness
2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65798-84-7 |
|---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(N-methylanilino)ethyl 2,4,6-trimethoxybenzoate |
InChI |
InChI=1S/C19H23NO5/c1-20(14-8-6-5-7-9-14)10-11-25-19(21)18-16(23-3)12-15(22-2)13-17(18)24-4/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
IWWALVOCEBWHMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C1=C(C=C(C=C1OC)OC)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


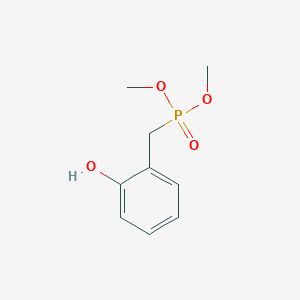
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
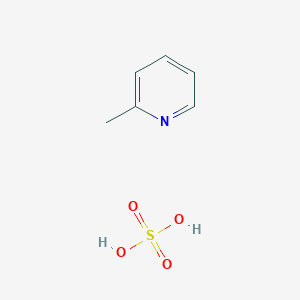
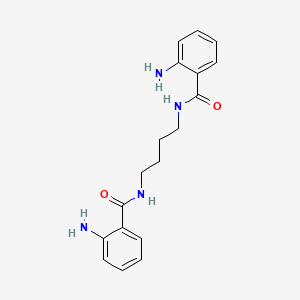
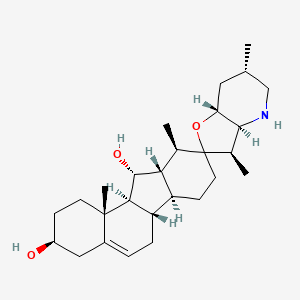
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
